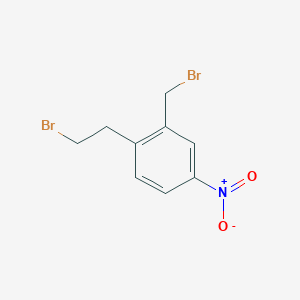![molecular formula C21H25NO2 B13363585 2-(Dimethylamino)ethyl 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene-12-carboxylate](/img/structure/B13363585.png)
2-(Dimethylamino)ethyl 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene-12-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene-12-carboxylate is a complex organic compound with a unique structure that includes a dibenzo[a,d]cyclooctene core
Métodos De Preparación
The synthesis of 2-(Dimethylamino)ethyl 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene-12-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the dibenzo[a,d]cyclooctene core, followed by the introduction of the dimethylaminoethyl group and the carboxylate functionality. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(Dimethylamino)ethyl 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene-12-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene-12-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a pharmacologically active agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene-12-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-(Dimethylamino)ethyl 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene-12-carboxylate can be compared with other similar compounds, such as:
2-(Dimethylamino)ethyl methacrylate: This compound is used in the production of polymers and has applications in drug delivery and tissue engineering.
Tris[2-(dimethylamino)ethyl]amine: Known for its use in atom transfer radical polymerization, this compound forms a quadridentate ligand.
2-[2-(Dimethylamino)ethoxy]ethanol: This compound is used in surfactants and as a corrosion inhibitor.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a variety of specialized applications.
Propiedades
Fórmula molecular |
C21H25NO2 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaene-2-carboxylate |
InChI |
InChI=1S/C21H25NO2/c1-22(2)14-15-24-21(23)20-18-12-5-3-8-16(18)10-7-11-17-9-4-6-13-19(17)20/h3-6,8-9,12-13,20H,7,10-11,14-15H2,1-2H3 |
Clave InChI |
VMFRREBNPCFDOA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C1C2=CC=CC=C2CCCC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13363504.png)

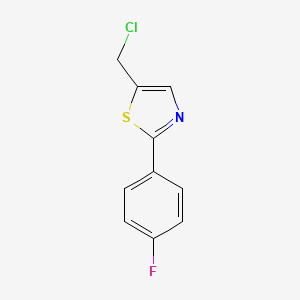
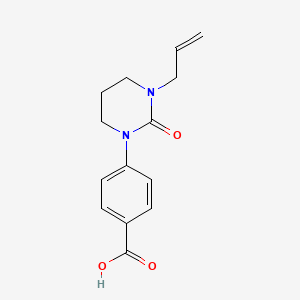
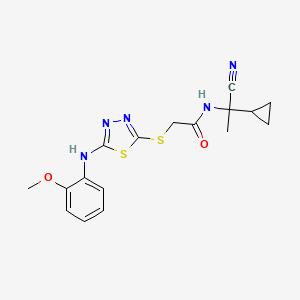
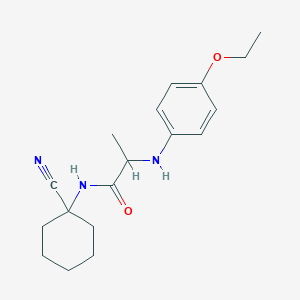
![N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide](/img/structure/B13363538.png)

![6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363547.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13363549.png)
![N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13363555.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363569.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13363577.png)
